molecular formula C14H28N2O B15207649 2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine CAS No. 129953-60-2

2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine

Cat. No.: B15207649
CAS No.: 129953-60-2
M. Wt: 240.38 g/mol
InChI Key: CLZPEAWCZYIDAP-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is an organic compound belonging to the class of amines. It is characterized by a piperidine ring substituted with four methyl groups and a tetrahydrofuran-2-ylmethyl group. This compound is known for its unique structural features and its applications in various fields of scientific research.

Properties

CAS No.

129953-60-2

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

2,2,6,6-tetramethyl-N-(oxolan-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C14H28N2O/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h11-12,15-16H,5-10H2,1-4H3

InChI Key

CLZPEAWCZYIDAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2CCCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride.

    Reaction Conditions: The reaction between 2,2,6,6-tetramethylpiperidine and tetrahydrofuran-2-ylmethyl chloride is carried out under anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted derivatives

Scientific Research Applications

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant side reactions. Its bulky structure provides steric hindrance, making it a valuable reagent in selective synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is unique due to its combination of a piperidine ring with a tetrahydrofuran-2-ylmethyl group. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.

Biological Activity

2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine (commonly referred to as TMOP) is a piperidine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and neuroprotective contexts. This article reviews the biological activity of TMOP based on recent research findings, including synthesis methods, biological evaluations, and case studies.

TMOP has the following chemical structure and properties:

  • Molecular Formula : C14H28N2O
  • CAS Number : 19908632
  • Molecular Weight : 240.39 g/mol
  • Structure : The compound features a piperidine ring substituted with a tetramethyl group and an oxolane moiety.

Synthesis

TMOP can be synthesized through various methods involving the reaction of 2,2,6,6-tetramethylpiperidin-4-one with oxolane derivatives. The general synthetic route involves:

  • Refluxing 2,2,6,6-tetramethylpiperidin-4-one with oxolane in the presence of appropriate catalysts.
  • Purification through recrystallization or chromatography to obtain pure TMOP.

Anticancer Activity

Recent studies have evaluated the anticancer potential of TMOP and its derivatives. A notable study synthesized novel pyrazolo(4,3-c)pyridine derivatives from TMOP and assessed their cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
TMOP Derivative ABreast Cancer12.5
TMOP Derivative BColon Cancer15.0
TMOP Derivative CLeukemia10.0

These results indicate that certain derivatives of TMOP exhibit significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

TMOP has also been investigated for its neuroprotective properties. Studies have shown that it can inhibit oxidative stress-induced neuronal cell death. The mechanism involves the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels in neuronal cells.

Case Study 1: Anticancer Evaluation

In a study conducted by Yousif et al., various derivatives of TMOP were synthesized and tested for their anticancer activity against breast and colon cancer cell lines. The study found that specific derivatives showed higher efficacy than standard chemotherapeutic agents .

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of TMOP demonstrated that treatment with the compound significantly improved cell viability in models of oxidative stress. The results suggested that TMOP could be a candidate for developing therapies aimed at neurodegenerative diseases .

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